![molecular formula C22H45NO4 B588945 N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide CAS No. 409085-57-0](/img/structure/B588945.png)

N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide” is a chemical compound with the molecular formula C37H75NO4 . It has an average mass of 597.996 Da and a monoisotopic mass of 597.569580 Da . It is also known by other names such as Cer (t18:0/19:0), N-(nonadecanoyl)-4R-hydroxysphinganine, and N-(nonadecanoyl)-phytoceramide .

Molecular Structure Analysis

The molecular structure of this compound includes three hydroxyl groups attached to an octadecane chain, which is further linked to a butanamide group . This structure is responsible for its unique properties and potential biological activities.Physical and Chemical Properties Analysis

This compound has a molecular formula of C37H75NO4 . Its average mass is 597.996 Da and its monoisotopic mass is 597.569580 Da . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación

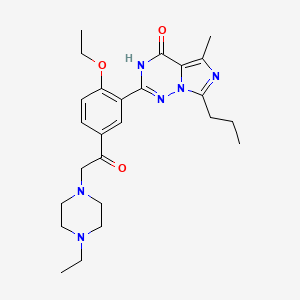

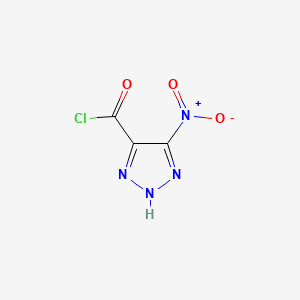

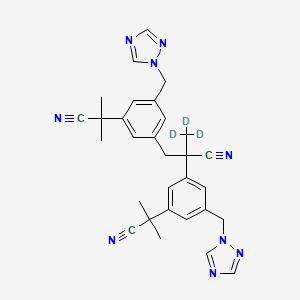

Triazole Derivatives and Biological Activities

Triazoles, including derivatives similar to the requested compound, have been extensively studied for their diverse biological activities. The structural variability of triazoles allows for significant biological applications, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. Research has demonstrated that triazole derivatives can be synthesized through various methods, offering a promising direction for creating biologically active substances (Ohloblina, 2022). This indicates the potential of N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide and similar compounds for various biological applications.

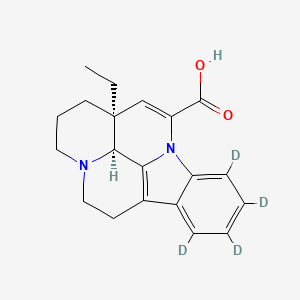

Neuroprotective Potential of Derivatives

Derivatives related to this compound have shown significant neuroprotective effects. Studies on compounds like 3-N-Butylphthalide (NBP) demonstrate a multitargeted action on mechanisms such as oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation. These findings suggest the beneficial effects of similar compounds in the management of stroke and several neurological disorders, emphasizing the importance of further research for clinical application (Abdoulaye & Guo, 2016).

Photocatalytic Applications

Graphitic carbon nitride (g-C3N4)-based photocatalysts, which can be related to the structural framework of this compound, have been identified for their photocatalytic applications. These applications include water splitting, degradation of pollutants, carbon dioxide reduction, and selective organic transformations. The unique properties of g-C3N4-based photocatalysts, such as stability, optical, and electronic characteristics, make them suitable for environmental and energy-related applications (Wen et al., 2017).

Mecanismo De Acción

Target of Action

N-Butyroyl Phytosphingosine, also known as N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide or C4-Phytoceramide, primarily targets peroxisomal proliferator activated receptors (PPARs) . PPARs are nuclear hormone receptors that exert their effects directly on genes by binding to DNA upon their activation by a receptor ligand .

Mode of Action

The compound’s interaction with its targets results in anti-inflammatory and pro-differentiating benefits . This occurs through its action as a PPAR ligand . Like the retinoid receptor complex, PPARs also form an active complex with retinoid-x-receptor (RXR); this suggests that the combination of phytosphingosine and retinol might be advantageous since retinoid binding would activate the RXR receptor while phytosphingosine binding would activate the PPAR receptor .

Biochemical Pathways

Phytosphingosine is metabolized to odd-numbered fatty acids and is incorporated into glycerophospholipids both in yeast and mammalian cells . The modulation of MITF by phytosphingosine is closely related with the signaling pathways, such as the suppression of the MITF gene expression and the degradation of the MITF protein .

Pharmacokinetics

It is known that it is an intermediate in the synthesis of phytosphingosine .

Result of Action

Phytosphingosine induces apoptosis in leukemia cells, inhibits their proliferation, and this might be related to the binding of phytosphingosine with BCL-2 . It also has anti-melanogenic activity, inhibiting the growth of various Gram-positive and Gram-negative bacteria, as well as yeasts .

Action Environment

Environmental factors such as UV light can affect the action of phytosphingosine . Also, suitable fermentation conditions were found to affect phytosphingosine’s action in tobacco fermentation .

Análisis Bioquímico

Biochemical Properties

N-Butyroyl Phytosphingosine is involved in the metabolism of phytosphingosine, leading to odd-numbered fatty acids . It interacts with enzymes such as long-chain base 1-phosphate lyase, which catalyzes the committed step in the metabolism of phytosphingosine to glycerophospholipids .

Cellular Effects

N-Butyroyl Phytosphingosine has been known to stimulate epidermal differentiation . It influences cell function by increasing phytoceramide content in keratinocytes .

Molecular Mechanism

At the molecular level, N-Butyroyl Phytosphingosine exerts its effects through binding interactions with biomolecules. For instance, it interacts with 2-hydroxypalmitic acid, an intermediate of the phytosphingosine metabolic pathway .

Temporal Effects in Laboratory Settings

It is known that it plays a crucial role in the metabolism of phytosphingosine .

Metabolic Pathways

N-Butyroyl Phytosphingosine is involved in the metabolic pathway leading to odd-numbered fatty acids . It interacts with enzymes such as long-chain base 1-phosphate lyase .

Propiedades

IUPAC Name |

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-20(25)22(27)19(18-24)23-21(26)16-4-2/h19-20,22,24-25,27H,3-18H2,1-2H3,(H,23,26)/t19-,20+,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVGCEIWUOFGLZ-VWPQPMDRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)CCC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747282 |

Source

|

| Record name | N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409085-57-0 |

Source

|

| Record name | N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.